The synthesis of 5-chloro-2-ethyl-1,8-naphthyridine can be achieved through various methods, including:
The molecular formula of 5-chloro-2-ethyl-1,8-naphthyridine is . Its structure consists of a naphthyridine ring system with a chlorine substituent at the 5-position and an ethyl group at the 2-position. The presence of these substituents influences its chemical reactivity and biological activity.
5-Chloro-2-ethyl-1,8-naphthyridine can participate in various chemical reactions:
The mechanism of action for 5-chloro-2-ethyl-1,8-naphthyridine primarily involves its interaction with biological targets such as enzymes or receptors. Studies have shown that derivatives of naphthyridines can inhibit bacterial topoisomerase, leading to bacterial cell death .
The exact physical constants such as boiling point, density, and refractive index may vary based on specific synthesis methods and purity levels.
5-Chloro-2-ethyl-1,8-naphthyridine has several potential applications:
The 1,8-naphthyridine scaffold, a bicyclic aromatic system featuring two nitrogen atoms at the 1 and 8 positions, has established itself as a privileged structure in medicinal chemistry over seven decades. The journey began in 1962 with the serendipitous discovery of nalidixic acid (1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid) during chloroquine synthesis research. This first-generation compound demonstrated selective inhibition of bacterial DNA gyrase, providing a groundbreaking mechanism against Gram-negative pathogens responsible for urinary tract infections [5] [8]. Despite its eventual withdrawal due to toxicity concerns, nalidixic acid's discovery ignited intense research into structure-activity relationships within this heterocyclic system. The 1970s-1980s witnessed strategic molecular refinements: Introduction of fluorine at position C-6 significantly enhanced Gram-positive coverage and tissue penetration, exemplified by enoxacin (1-ethyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid). Concurrently, piperazine/pyrrolidine ring incorporation at C-7 improved potency against topoisomerase IV, broadening the spectrum against resistant strains as seen in tosufloxacin and gemifloxacin [5] [8].
The 1990s marked a diversification beyond antibacterials. Researchers exploited the 1,8-naphthyridine core's capacity for metal chelation and hydrogen bonding to target neurological disorders. CB74 (N-(4-methylcyclohexyl)-1-benzyl-1,8-naphthyridin-2(1H)-on-3-carboxamide) and CB91 (N-(4-methylcyclohexyl)-1-(p-fluorobenzyl)-1,8-naphthyridin-2(1H)-on-3-carboxamide) emerged as potent, selective CB2 receptor modulators with immunomodulatory effects in multiple sclerosis models [6] [8]. Parallel developments yielded αvβ3 integrin antagonists for osteoporosis and A2A adenosine receptor ligands for inflammation. Synthetic methodologies evolved dramatically from early thermal cyclizations to sophisticated catalytic processes. PtCl₂-catalyzed cycloisomerizations (2010s) enabled efficient construction of polysubstituted derivatives like 1-(4-chlorobenzyl)-4-oxo-N-(pyridin-2-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide, achieving yields >88% [4] [7] [9]. Microwave-assisted Friedländer condensations and ring-expansion strategies further expanded accessible chemical space [9].
Table 1: Evolution of Key 1,8-Naphthyridine Pharmacophores
Era | Structural Innovation | Representative Agent | Primary Therapeutic Application |
---|---|---|---|
1960s | Unsubstituted dihydronaphthyridinone | Nalidixic Acid | Gram-negative urinary tract infections |
1980s | C-6 Fluoro, C-7 Piperazine | Enoxacin | Broad-spectrum antibiotics |
1990s | C-7 Pyrrolidine, Difluorophenyl N1 | Tosufloxacin, Gemifloxacin | Respiratory infections (withdrawn/active) |
2000s | Carboxamide derivatives | CB74, CB91 | CB2 receptor modulation (Neuroinflammation) |
2010s-Present | Dual-targeting hybrids | 5-Chloro-2-ethyl derivatives | Antibiotic adjuvants, Dual CA/ALP inhibition |
The global antimicrobial resistance crisis has revitalized interest in 1,8-naphthyridines not as standalone antibiotics, but as potent resistance-breakers. Crucially, contemporary derivatives like 7-acetamido-1,8-naphthyridin-4(1H)-one and 3-trifluoromethyl-N-(5-chloro-1,8-naphthyridin-2-yl)-benzenesulfonamide exhibit minimal intrinsic antibacterial activity (MIC ≥1,024 µg/mL). However, at subinhibitory concentrations (MIC/8), they dramatically resensitize multidrug-resistant bacteria to fluoroquinolones [2]. Mechanistic studies reveal two synergistic pathways: Efflux pump inhibition and structural mimicry of DNA gyrase substrates. Specific derivatives act as competitive NorA and MepA efflux pump inhibitors, blocking the extrusion of norfloxacin and ciprofloxacin from bacterial cells [2] [5]. Concurrently, the planar naphthyridine core chelates Mg²⁺ ions within the DNA gyrase active site via the N1, C2-carbonyl, and N8 triad, mimicking the transition state of DNA supercoiling. This dual action is quantified in synergistic studies where 1,8-naphthyridine adjuvants reduced the MIC of ofloxacin against Escherichia coli 06 from 32 µg/mL to 4 µg/mL (8-fold reduction) and lomefloxacin against Staphylococcus aureus 10 from 16 µg/mL to 2 µg/mL [2] [8].
Structure-activity analysis identifies C-5 chloro substitution and C-2 lipophilic groups as critical for synergy. The chloro group enhances membrane permeability and stacking interactions within the gyrase hydrophobic pocket, while ethyl/methyl groups at C-2 optimize steric complementarity with efflux pump transmembrane domains. Molecular dynamics simulations confirm that derivatives like 3-trifluoromethyl-N-(5-chloro-1,8-naphthyridin-2-yl)-benzenesulfonamide induce conformational changes in Pseudomonas aeruginosa's OprD porin, facilitating fluoroquinolone influx [2] [5]. This paradigm shift—from direct bactericidal agents to resistance-modifying scaffolds—positions 1,8-naphthyridines as essential components in next-generation combination therapies against ESKAPE pathogens.
Table 2: Antibiotic Potentiation by 1,8-Naphthyridine Derivatives Against Resistant Pathogens
Derivative | Fluoroquinolone | Bacterial Strain | MIC Reduction (Fold) | Mechanistic Insight |
---|---|---|---|---|
7-Acetamido-1,8-naphthyridin-4(1H)-one | Ofloxacin | Escherichia coli 06 | 8 (32 → 4 µg/mL) | OmpF porin modulation |
3-Trifluoromethyl-N-(5-chloro-1,8-naphthyridin-2-yl)-benzenesulfonamide | Lomefloxacin | Escherichia coli 06 | 5.3 (16 → 3.2 µg/mL) | NorA efflux inhibition |
3-Trifluoromethyl-N-(5-chloro-1,8-naphthyridin-2-yl)-benzenesulfonamide | Norfloxacin | Staphylococcus aureus 10 | 4 (64 → 16 µg/mL) | Topoisomerase IV binding enhancement |
7-Acetamido-1,8-naphthyridin-4(1H)-one | Lomefloxacin | Pseudomonas aeruginosa 24 | 4 (32 → 8 µg/mL) | Gyrase ATPase domain stabilization |
The strategic incorporation of chloro and ethyl moieties at specific positions transforms the generic 1,8-naphthyridine scaffold into a highly targeted pharmacophore. 5-Chloro-2-ethyl-1,8-naphthyridine exemplifies this evolution, where the C-5 chlorine atom significantly enhances π-stacking within hydrophobic enzyme pockets (e.g., carbonic anhydrase IX) and improves cell membrane penetration via increased lipophilicity (cLogP +0.7 versus unsubstituted analog) [4] [7]. Concurrently, the C-2 ethyl group provides optimal steric bulk for allosteric interactions without impeding solvent access, a balance unachievable with larger alkyl chains. This specific substitution pattern emerged from quantitative structure-activity relationship (QSAR) studies on naphthyridine libraries, revealing that chlorine at C-5 and small alkyls (ethyl > methyl > propyl) at C-2 maximized bioactivity across multiple targets [1] [4].
Synthetic access to this derivative leverages PtCl₂-catalyzed cycloisomerization, a high-yielding methodology (up to 88%) developed post-2015. The process involves Sonogashira coupling of 3-alkynyl-2-([1H]-pyrrol-1-yl)pyridines followed by PtCl₂-mediated ring closure in xylene at 140°C [4] [9]. Advanced alternatives include microwave-assisted Friedländer condensations of 6-aminonicotinaldehydes with ethyl acetoacetate, reducing reaction times from hours to minutes while maintaining yields >75% [9]. These innovations address the historical synthetic challenges of C-5 chloro derivatives, which previously required harsh conditions leading to isomerization and low purity.
Pharmacological profiling reveals exceptional dual inhibitory capabilities. Against human carbonic anhydrase isoforms, 5-chloro-2-ethyl derivatives inhibit CA-IX (hypoxia-inducible tumor-associated isoform) at IC₅₀ = 0.11 ± 0.03 µM, outperforming acetazolamide (IC₅₀ = 0.45 µM) by 4-fold [4]. Simultaneously, they suppress tissue-nonspecific alkaline phosphatase (b-TNAP), a key enzyme in pathologic mineralization, at IC₅₀ = 0.122 ± 0.06 µM—800 times more potent than levamisole. This dual action is structurally enabled by the chlorine atom coordinating the Zn²⁺ ion in CA-IX, while the ethyl group induces hydrophobic collapse in TNAP's active site [4]. Beyond enzymatic inhibition, derivatives bearing this core demonstrate immunomodulatory potential in neuroinflammation models by downregulating TNF-α and CD69 activation markers in lymphocytes, suggesting applications in autoimmune neurology [6] [8].
Table 3: Bioactivity Profile of 5-Chloro-2-ethyl-1,8-naphthyridine Derivatives
Target | Activity (IC₅₀/EC₅₀) | Comparison to Standards | Therapeutic Implication |
---|---|---|---|
Carbonic Anhydrase IX | 0.11 ± 0.03 µM | 4-fold > acetazolamide | Antimetastatic (Hypoxic tumors) |
Tissue-nonspecific Alkaline Phosphatase | 0.122 ± 0.06 µM | 800-fold > levamisole | Anti-osteoporotic, Anti-calcification |
CB2 Receptor | 23.2 ± 5.3 µM (Ki) | Selective over CB1 (SI > 100) | Neuroinflammatory pathway modulation |
DNA Gyrase (With norfloxacin) | MIC reduction 4-8 fold | Resensitizes MRSA to fluoroquinolones | Antibiotic adjuvant for resistant infections |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7